molecular formula C11H13BrO2 B7847633 2-(3-Bromophenyl)-3-methylbutanoic acid

2-(3-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B7847633
M. Wt: 257.12 g/mol
InChI Key: KSWGPYWKISIVQN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-3-methylbutanoic acid is an organic compound characterized by a bromophenyl group attached to a 3-methylbutanoic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenylacetic acid and 2-methylbutyric acid.

  • Reaction Conditions: The reaction involves a Fischer esterification process, where the carboxylic acid groups are activated and coupled using a dehydrating agent like concentrated sulfuric acid.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production may involve continuous flow reactors to enhance efficiency and yield.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the coupling reactions.

  • Safety Measures: Proper handling and disposal of hazardous chemicals are crucial to ensure safety and environmental compliance.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 2-(3-phenyl)-3-methylbutanoic acid.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to this compound derivatives.

  • Reduction Products: Reduction can yield 2-(3-phenyl)-3-methylbutanoic acid.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-3-methylbutanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used in studying enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-3-methylbutanoic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways relevant to its applications.

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)ethanol: Similar structure but with an ethanol group instead of a carboxylic acid.

  • 3-Bromophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid.

This comprehensive overview highlights the significance of 2-(3-Bromophenyl)-3-methylbutanoic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Properties

IUPAC Name

2-(3-bromophenyl)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGPYWKISIVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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